molecular formula C19H20O4 B7823713 Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- CAS No. 54208-63-8

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-

Cat. No.: B7823713
CAS No.: 54208-63-8
M. Wt: 312.4 g/mol
InChI Key: FIJSKXFJFGTBRV-UHFFFAOYSA-N
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Description

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: is a chemical compound with the molecular formula C19H20O4 Bis[4-(oxiran-2-yl)methoxy]phenyl]methane . This compound is a type of epoxy resin, which is widely used in various industrial applications due to its excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- typically involves the reaction of bisphenol F with epichlorohydrin . The reaction proceeds through the formation of a chlorohydrin intermediate, which is then dehydrochlorinated to form the epoxy group. The reaction conditions include maintaining a temperature of around 60-80°C and using a basic catalyst such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the reaction mixture is maintained under controlled conditions to ensure consistent quality. The resulting epoxy resin is then purified and processed into various forms, such as liquid or solid resins, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: undergoes several types of reactions, including:

  • Oxidation: : The epoxy group can be oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: : The compound can be reduced to form alcohols or other reduced forms.

  • Substitution: : The epoxy group can react with nucleophiles to form substituted products.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and osmium tetroxide . The reaction is typically carried out under mild conditions to avoid over-oxidation.

  • Reduction: : Common reagents include sodium borohydride and lithium aluminum hydride . The reaction is usually performed in anhydrous conditions to prevent hydrolysis of the epoxy group.

  • Substitution: : Common nucleophiles include amines , alcohols , and phenols . The reaction is often carried out in the presence of a catalyst such as triethylamine or imidazole .

Major Products Formed

  • Diols: : Resulting from the oxidation of the epoxy group.

  • Alcohols: : Resulting from the reduction of the epoxy group.

  • Substituted Epoxy Compounds: : Resulting from the substitution reactions with various nucleophiles.

Scientific Research Applications

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a precursor for the synthesis of various chemical compounds, including polymers and resins.

  • Biology: : Employed in the study of cell membranes and interactions with biological molecules.

  • Medicine: : Utilized in the development of drug delivery systems and medical adhesives.

  • Industry: : Applied in the production of coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The mechanism by which Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- exerts its effects involves the epoxy group reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and resins, which contribute to the material's strength and durability.

Comparison with Similar Compounds

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: is similar to other epoxy resins such as bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE) . it is unique in its chemical structure and properties , which make it suitable for specific applications where high mechanical strength and chemical resistance are required.

List of Similar Compounds

  • Bisphenol A diglycidyl ether (BADGE)

  • Bisphenol F diglycidyl ether (BFDGE)

  • Epichlorohydrin

  • Phenol-formaldehyde resins

Properties

IUPAC Name

2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSKXFJFGTBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Related CAS

58145-38-3
Record name Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID00866406
Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Molecular Weight

312.4 g/mol
Source PubChem
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Physical Description

Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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CAS No.

39817-09-9, 54208-63-8
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Record name 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane]
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Record name Bisphenol F diglycidyl ether
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Record name Methylenebis(2-gylcidyloxyphenyl)
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Record name 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane
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Record name 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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